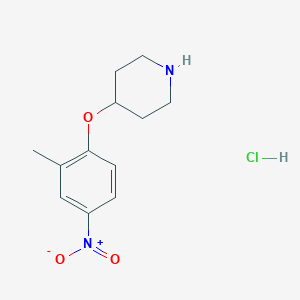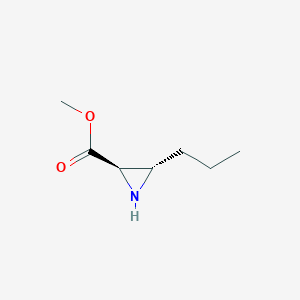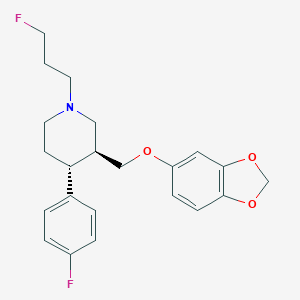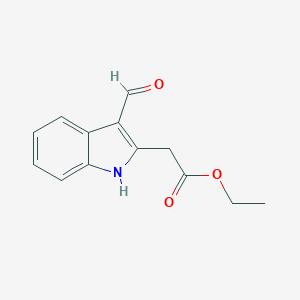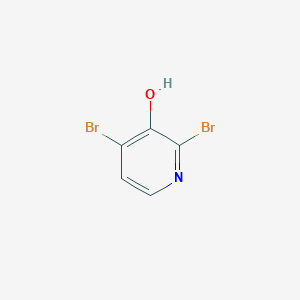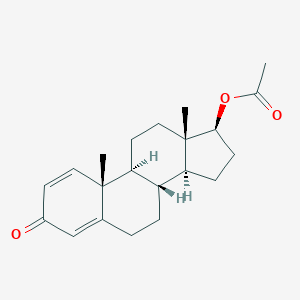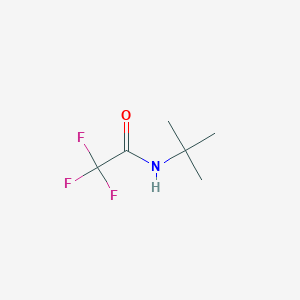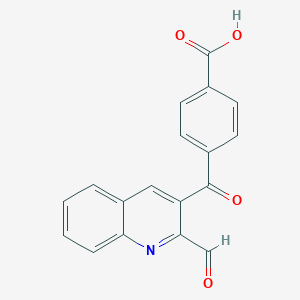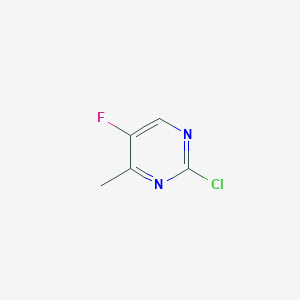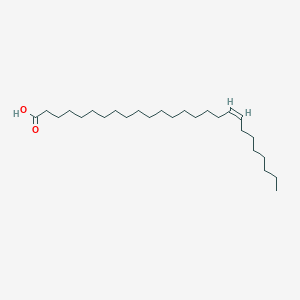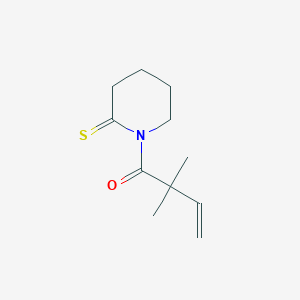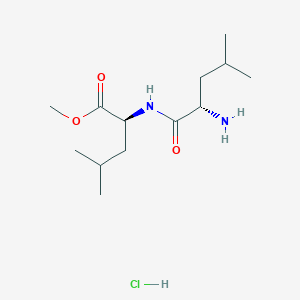
H-LEU-LEU-OME HCL
Vue d'ensemble
Description
L-Leucyl-L-Leucine methyl ester (LLME) is a lysosomal condensation product that has been reported to be cytotoxic towards natural killer cells and CD4+ and CD8+ T lymphocytes without affecting helper T cells and B cells. It has also been shown to induce death of monocytes, polymorphonuclear leukocytes, and myeloid tumor cells. Upon entry into cells via receptor-mediated endocytosis, LLME undergoes a condensation process catalyzed by dipeptidyl peptidase I (DPPI) in lysosomes. This condensation leads to lysosomal rupture and DNA fragmentation in DPPI-expressing immune cells such as cytotoxic T cells and natural killer cells.
L-Leucyl-L-Leucine methyl ester (LLME) is a lysosomal condensation product that has been reported to be cytotoxic towards natural killer cells and CD4 It has also been shown to induce death of monocytes, polymorphonuclear leukocytes, and myeloid tumor cells. Upon entry into cells via receptor-mediated endocytosis, LLME undergoes a condensation process catalyzed by dipeptidyl peptidase I (DPPI) in lysosomes. This condensation leads to lysosomal rupture and DNA fragmentation in DPPI-expressing immune cells such as cytotoxic T cells and natural killer cells.
Applications De Recherche Scientifique
Rôle dans le développement musculaire
“H-Leu-Leu-OMe HCl” est une forme modifiée de la leucine, un acide aminé crucial connu pour son importance dans le développement musculaire . Ce dérivé est utilisé dans des expériences de laboratoire pour explorer les impacts biochimiques et physiologiques de la leucine chez divers organismes .
Activation de l'inflammasome dans la RPE
Dans le contexte de la pathogenèse de la dégénérescence maculaire liée à l'âge (DMLA), “this compound” a été utilisé dans la recherche pour étudier l'activation de l'inflammasome dans les cellules épithéliales pigmentaires de la rétine (RPE) . Le composé a conduit à un clivage de la caspase-1, à une sécrétion de cytokines et à une réduction de XIAP, qui peuvent être annulées par Z-YVAD-FMK .
Élimination des lymphocytes à potentiel cytotoxique
“this compound” élimine sélectivement les lymphocytes à potentiel cytotoxique . Cette propriété est utilisée dans les études immunologiques pour comprendre le rôle de ces cellules dans diverses conditions pathologiques .
Induction de stress de la voie endolysosomale
“this compound” peut induire un stress de la voie endolysosomale . Cette caractéristique est exploitée dans la recherche en biologie cellulaire pour étudier les implications du stress endolysosomal dans les fonctions cellulaires et la pathogenèse des maladies .
Rôle dans la régulation de l'activité de l'inflammasome
Dans le contexte de la DMLA, “this compound” a été utilisé pour étudier le rôle régulateur de XIAP dans la RPE . La stimulation du composé a conduit à un clivage de la caspase-1, à une sécrétion de cytokines et à une réduction de XIAP
Mécanisme D'action
Target of Action
H-Leu-Leu-OMe Hydrochloride, also known as Methyl leucylleucinate HCl, primarily targets proteases . Proteases are enzymes that catalyze proteolysis, the breakdown of proteins into smaller polypeptides or single amino acids. They play a crucial role in numerous physiological processes, including digestion, immune response, cell cycle progression, and apoptosis .
Mode of Action
H-Leu-Leu-OMe Hydrochloride interacts with proteases, affecting their specificity, mechanism, and kinetics of action . This interaction can be used to investigate the role of proteases in physiological processes and for designing inhibitors .
Biochemical Pathways
The compound induces endolysosomal pathway stress . The endolysosomal pathway is involved in the transport of proteins and other macromolecules to lysosomes for degradation. Stress in this pathway can lead to the disruption of cellular homeostasis and induce cell death .
Result of Action
H-Leu-Leu-OMe Hydrochloride selectively eliminates lymphocytes with cytotoxic potential . It can also induce cell death in immune cells such as mast cells, phagocytes, monocytes/macrophages, and natural killer cells . This is achieved through protease-dependent cell death, a form of apoptosis .
Analyse Biochimique
Biochemical Properties
H-Leu-Leu-OMe Hydrochloride selectively eliminates lymphocytes with cytotoxic potential . It can also induce endolysosomal pathway stress . The exact enzymes, proteins, and other biomolecules it interacts with are not specified in the available literature.
Cellular Effects
It is known to influence cell function by selectively eliminating lymphocytes with cytotoxic potential . The impact on cell signaling pathways, gene expression, and cellular metabolism is not specified in the available literature.
Molecular Mechanism
It is known to exert its effects at the molecular level by inducing endolysosomal pathway stress . The details of any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression are not specified in the available literature.
Propriétés
IUPAC Name |
methyl (2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-4-methylpentanoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26N2O3.ClH/c1-8(2)6-10(14)12(16)15-11(7-9(3)4)13(17)18-5;/h8-11H,6-7,14H2,1-5H3,(H,15,16);1H/t10-,11-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVXQFTNCULOWRV-ACMTZBLWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC(C)C)C(=O)OC)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)OC)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H27ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.82 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6491-83-4 | |
| Record name | Methyl leucylleucinate hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006491834 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 76R0TP2LNW | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/76R0TP2LNW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[(2-Aminophenyl)carbamothioyl]pyrrolidine-2-carboxylic acid](/img/structure/B159615.png)
